D-carnosine is the enantiomer of L-carnosine, a naturally occurring dipeptide composed of β-alanine and L-histidine. While L-carnosine is found abundantly in excitable tissues like skeletal muscle and brain, D-carnosine is not naturally occurring. It is synthesized artificially for research purposes, primarily for comparative studies with its more prevalent counterpart. []
Carnosine is primarily found in high concentrations in skeletal muscle and the brain of mammals, where it plays a role in buffering pH and protecting against oxidative stress. While L-carnosine (the more common form) is widely studied, D-carnosine has emerged as a variant with distinct properties, particularly in biochemical applications. Carnosine belongs to the class of compounds known as dipeptides, which are formed from two amino acids linked by a peptide bond.
D-carnosine can be synthesized through various methods, including:
D-carnosine has a molecular formula of C₆H₈N₄O₃ and a molecular weight of approximately 226 g/mol. Its structure can be represented as follows:
The molecular structure contributes to its biological activity, particularly its ability to act as an antioxidant and buffer in physiological environments.
D-carnosine participates in several chemical reactions:
The mechanism by which D-carnosine exerts its effects involves several pathways:
These mechanisms are crucial for its proposed therapeutic applications in age-related diseases and conditions characterized by oxidative stress.
D-carnosine is characterized by:
These properties make it suitable for various applications in biochemistry and pharmacology.
D-carnosine has several scientific applications:
D-Carnosine (β-alanyl-D-histidine) exhibits substantially enhanced metabolic stability compared to its L-enantiomer due to its resistance to hydrolysis by carnosinases. Human serum carnosinase (CNDP1), a zinc-dependent dipeptidase, demonstrates strict stereoselectivity for L-carnosine, with enzymatic hydrolysis studies showing >95% degradation of L-carnosine within 5 minutes of serum exposure. In contrast, D-carnosine remains >90% intact under identical conditions [8]. Tissue carnosinase (CNDP2) similarly exhibits negligible activity toward D-carnosine, as confirmed by in vitro assays using kidney and liver homogenates where D-carnosine hydrolysis was <5% of the L-form [3] [8]. This resistance stems from the chiral specificity of carnosinase active sites, which preferentially accommodate L-histidine configurations. Molecular docking simulations reveal that D-carnosine's inverted histidine moiety prevents optimal coordination with the catalytic zinc ion in CNDP1, reducing catalytic efficiency by approximately 200-fold compared to L-carnosine [1] [8].
Table 1: Hydrolysis Rates of Carnosine Isomers by Human Enzymes
Enzyme Source | Substrate | Hydrolysis Rate (µmol/min/mg) | Residual Substrate (%) |
---|---|---|---|
Serum (CNDP1) | L-Carnosine | 18.7 ± 2.3 | <5% at 5 min |
Serum (CNDP1) | D-Carnosine | 0.09 ± 0.02 | >90% at 5 min |
Kidney (CNDP2) | L-Carnosine | 9.4 ± 1.1 | 8% at 30 min |
Kidney (CNDP2) | D-Carnosine | 0.4 ± 0.1 | 92% at 30 min |
D-Carnosine's penetration across biological barriers is governed by stereospecific transport systems. While L-carnosine utilizes proton-coupled peptide transporters (PEPT1/PEPT2) for intestinal absorption and renal reabsorption, D-carnosine experiences significantly reduced affinity for these transporters. In vitro studies using SKPT cell models (proximal tubule cells) demonstrate that apical uptake of L-carnosine occurs via PEPT2 with high affinity (Kt = 10–50 µM), whereas D-carnosine shows no saturable transport in physiological pH conditions [2]. Instead, D-carnosine traverses membranes primarily via passive diffusion or low-efficiency facilitative transporters, resulting in 3–5 fold lower cellular accumulation than L-carnosine in intestinal Caco-2 and renal MDCK models [2] [3].
The blood-brain barrier exhibits even more pronounced stereoselectivity. L-carnosine enters the brain via PEPT2-mediated transport at the choroid plexus, while D-carnosine shows minimal CNS penetration (<0.1% of injected dose) in rodent studies. This differential transport extends to placental barriers, where D-carnosine transfer is reduced by 80% compared to L-carnosine, as quantified using ex vivo human placental perfusion models [3].
The unique enzymatic stability of D-carnosine translates to favorable pharmacokinetic properties in mammalian systems. Following intravenous administration in rodents, D-carnosine exhibits a plasma elimination half-life (t1/2) of 85 ± 12 minutes—significantly longer than L-carnosine's t1/2 of 1.2 ± 0.4 minutes [8] [9]. This prolonged circulation enables enhanced tissue distribution, particularly to kidneys where D-carnosine achieves concentrations 8-fold higher than L-carnosine at 60 minutes post-administration [8].
Table 2: Pharmacokinetic Parameters of Carnosine Isomers in Rodents
Parameter | L-Carnosine | D-Carnosine |
---|---|---|
Plasma t1/2 (min) | 1.2 ± 0.4 | 85 ± 12 |
Renal Cmax (nmol/g) | 45 ± 8 | 360 ± 45 |
Muscle Bioavailability (%) | 0.8 ± 0.2 | 12 ± 3 |
Brain Penetration (%) | 0.5 ± 0.1 | <0.05 |
Notably, renal accumulation is the most distinctive feature of D-carnosine biodistribution. Autoradiographic studies with 14C-labeled D-carnosine reveal selective retention in renal cortex tubules, where concentrations remain detectable for >24 hours post-dosing. This contrasts sharply with the rapid renal clearance of L-carnosine (within 2 hours) due to efficient hydrolysis during glomerular filtration [8] [9]. Muscle tissue bioavailability remains limited for both isomers, though D-carnosine achieves approximately 12% bioavailability versus <1% for L-carnosine due to reduced serum degradation [9].
D-Carnosine undergoes minimal enzymatic metabolism in mammalian systems. Mass spectrometry studies of urine and plasma following D-carnosine administration reveal <5% conversion to its constituent amino acids (D-β-alanine and D-histidine), confirming resistance to carnosinases and other peptidases [8] [9]. The primary elimination route involves renal excretion of the intact dipeptide, accounting for 60–70% of administered doses within 24 hours. Notably, approximately 15–20% of circulating D-carnosine forms covalent conjugates with lipid peroxidation products (notably carnosine-propanal) through nucleophilic addition reactions at its imidazole ring, which are subsequently excreted renally [9].
Compared to L-carnosine, which shows 14% urinary recovery as intact molecule (with >80% hydrolyzed), D-carnosine demonstrates recoveries exceeding 60% as unmetabolized compound. Biliary excretion represents a minor pathway (<5%), with no enterohepatic recirculation observed. The absence of Phase I/II metabolism (e.g., no glucuronidation or sulfation products detected) further underscores its metabolic inertness [8] [9].
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8